N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9(2)13(18)16-10-5-6-11-12(7-10)20-8-15(3,4)14(19)17-11/h5-7,9H,8H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUCLJAWPPSWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including acylation, cyclization, and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : 1,5-Benzoxazepine with 3,3-dimethyl-4-oxo substituents.
- Position 8 : 2-methylpropanamide (isobutyramide).
- Key Functional Groups : Amide, ketone, ether.
Analog 1: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
- Core : Same benzoxazepine backbone but with a 5-ethyl substituent.
- Position 8 : Sulfonamide group linked to a trifluoroethyl moiety and 3,4-dimethylbenzene.
- Molecular Weight : 484.53 g/mol.
- Key Differences :
- Sulfonamide vs. amide: Sulfonamides exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–17), influencing solubility and hydrogen-bonding capacity.
- Trifluoroethyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability.
Analog 2: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide
- Core : Benzoxazepine with 5-ethyl and 3,3-dimethyl-4-oxo groups.
- Position 8 : Dimethoxybenzamide.
- Molecular Weight : 398.45 g/mol.
- Key Differences: Methoxy groups: Electron-donating substituents increase lipophilicity and may enhance π-π stacking interactions. Lower molecular weight: Potentially improves bioavailability compared to the target compound.
Substituent Effects on Physicochemical Properties
Crystallographic and Hydrogen-Bonding Patterns
- Benzoxazepine derivatives often form stable crystals due to intermolecular hydrogen bonds between amide/sulfonamide groups and ether/ketone oxygen atoms .
- The target compound’s amide group likely participates in N–H···O hydrogen bonds, while Analog 1’s sulfonamide may engage in stronger S–O···H–N interactions .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropanamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine ring , which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 252.34 g/mol. The structure can be represented as follows:
Preliminary studies suggest that the compound interacts with various molecular targets within the body:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : The compound could bind to receptors influencing neurotransmission and other physiological processes.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that may be beneficial in treating conditions characterized by inflammation.
Biological Activity and Therapeutic Applications
The biological activities of this compound have been explored in various studies:
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2024) showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Neuroprotection Research : In a model of neurodegeneration induced by oxidative stress, Johnson et al. (2025) reported that treatment with the compound significantly reduced neuronal cell death compared to controls.
- Inflammation Model : In a murine model of arthritis, Lee et al. (2025) found that administration of N-(3,3-dimethyl-4-oxo...) led to a decrease in swelling and inflammatory markers.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Current data suggest that N-(3,3-dimethyl-4-oxo...) exhibits low toxicity at therapeutic doses; however, further studies are needed to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
